molecular formula C19H26N4O5S B2930603 N-(3,4-dimethoxyphenethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921793-83-1

N-(3,4-dimethoxyphenethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2930603
CAS RN: 921793-83-1
M. Wt: 422.5
InChI Key: VMTSFZBKXSATCD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H26N4O5S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Agents

Research has explored the synthesis and pharmacological evaluation of compounds related to the query, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for their potential antipsychotic properties. These studies found certain compounds reducing spontaneous locomotion in mice without causing ataxia and not binding to D2 dopamine receptors, indicating a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).

Antimicrobial and Antifungal Activities

Compounds with structures including dimethoxyphenyl groups have been synthesized and evaluated for their antimicrobial properties. For example, a study on the synthesis, characterization, antimicrobial evaluation, and docking studies of certain thiophene-2-carboxamides suggests significant antimicrobial activity, highlighting the potential of similar compounds in addressing bacterial infections (Talupur et al., 2021).

Analgesic and Anti-Inflammatory Activities

The analgesic and anti-inflammatory activities of certain dihydroisoquinolin-ylidene acetamides, showcasing how structural modifications can lead to significant biological activities. These findings suggest avenues for developing new therapeutic agents based on modifying the core chemical structure (Yusov et al., 2019).

properties

IUPAC Name

2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5S/c1-20-17(25)10-23-14(11-24)9-22-19(23)29-12-18(26)21-7-6-13-4-5-15(27-2)16(8-13)28-3/h4-5,8-9,24H,6-7,10-12H2,1-3H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTSFZBKXSATCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

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